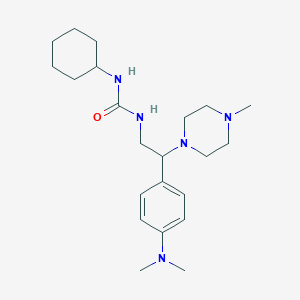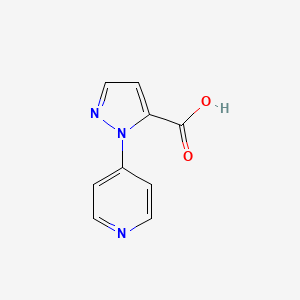
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a methylthiazol group, and a cyclohex-3-enecarboxamide group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 233.28g/mol, a molecular formula of C14H16FNO, and a complexity of 290 . It also has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Synthetic Methodology and Characterization
Compounds with thiazolyl derivatives and cyclohexene units are often subjects of synthetic organic chemistry research, focusing on developing new synthetic routes, improving yield, selectivity, or functional group compatibility. Studies may involve:
- Microwave-assisted synthesis techniques, offering efficient pathways to these compounds with enhanced reaction rates and potentially greener chemistry due to reduced solvent use and energy expenditure (Dengale et al., 2019).
- Characterization of novel compounds through extensive analytical methods, including chromatography, spectroscopy, and mass spectrometry, to elucidate structural and functional properties (McLaughlin et al., 2016).
Biological and Pharmacological Activities
Research often explores the biological and pharmacological activities of thiazolyl derivatives and cyclohexene carboxamide analogs, investigating their potential as therapeutic agents. This includes:
- Antimicrobial and antifungal testing, where these compounds are evaluated against a variety of pathogens to assess their efficacy and potency as new drug candidates (Desai et al., 2013).
- Studies on receptor binding and activity modulation, where compounds are designed to interact with specific biological targets, such as neurotransmitter receptors, to investigate their potential use in treating neurological or psychiatric disorders (Harrison et al., 2001).
Material Science and Photophysical Properties
Some thiazolyl derivatives and cyclohexene-containing compounds are studied for their unique photophysical properties, making them suitable for applications in material science, such as in organic light-emitting diodes (OLEDs), fluorescent dyes, or as part of photovoltaic materials. These studies focus on:
- Synthesis and characterization of compounds with specific electronic or photophysical properties to be used in electronic or optoelectronic applications, examining their fluorescence, quantum yield, and stability under various conditions (Witalewska et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of this compound is Toll-Like Receptor 4 (TLR4) . TLR4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity .
Mode of Action
The compound selectively inhibits TLR4 intracellular signaling . It suppresses the production of multiple cytokines, which are small proteins important in cell signaling .
Biochemical Pathways
The compound affects the TLR4 signaling pathway . This pathway is involved in the innate immune response to bacterial lipopolysaccharide, which leads to the production of cytokines and nitric oxide (NO) . The compound suppresses the production of these cytokines and NO .
Result of Action
The compound suppresses the production of multiple cytokines and NO . This results in a decrease in inflammation and other responses mediated by these molecules . It has been suggested that this could make the compound a promising therapeutic agent for inflammatory diseases .
Propiedades
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2OS/c1-12-16(11-20-17(22)13-7-3-2-4-8-13)23-18(21-12)14-9-5-6-10-15(14)19/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCRGHUXVCLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)
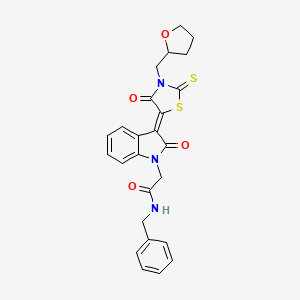

![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2811579.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)
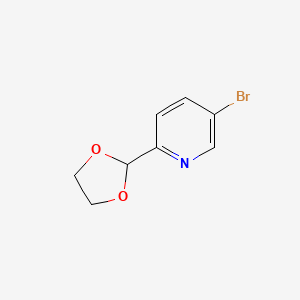
![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)
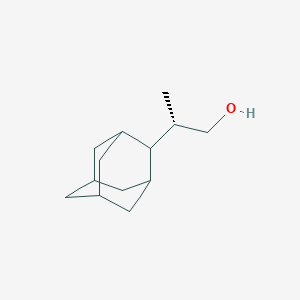
![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)
![Isopropyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811593.png)
